Imatinib is a tyrosine kinase inhibitor, specifically targeting Bcr-Abl, c-Kit, and PDGF-R tyrosine kinases. [, ] It is classified as an antineoplastic agent due to its ability to inhibit the growth and proliferation of cancer cells. [, ] Imatinib plays a significant role in scientific research, particularly in oncology, due to its targeted action against specific tyrosine kinases involved in various cellular processes, including cell growth, proliferation, and differentiation.
While specific details are not provided in the abstracts, Imatinib's molecular structure consists of a pyrimidinamine core with a benzamide substituent and a piperazine ring linked through a methylene bridge. [] Various studies focus on different crystal forms of Imatinib, highlighting the importance of its solid-state structure for pharmaceutical applications. [, , , ]
Imatinib exerts its therapeutic effects primarily through the inhibition of tyrosine kinases. [] It competitively binds to the ATP-binding site of these kinases, particularly Bcr-Abl, c-Kit, and PDGF-R, preventing their activation and downstream signaling. [, ] This targeted inhibition disrupts critical cellular processes, ultimately leading to the inhibition of cancer cell growth and proliferation. []
The abstracts mainly focus on the different crystalline forms of Imatinib, such as alpha, delta, epsilon, F, G, H, I, and K. [, , , ] These polymorphs exhibit variations in their physical properties, including stability, hygroscopicity, and solubility, which are crucial for drug formulation and efficacy. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4